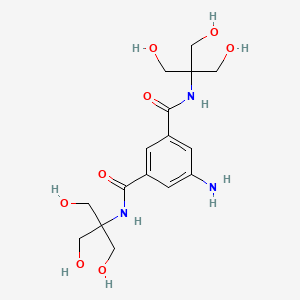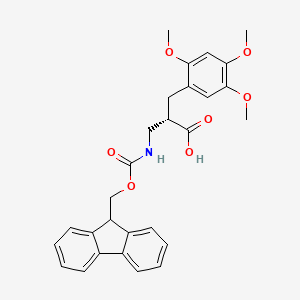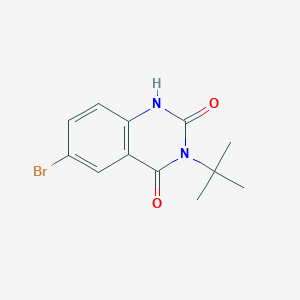
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is a complex organic compound with the molecular formula C14H21N3O6 It is known for its unique structure, which includes multiple hydroxyl groups and an isophthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide typically involves the reaction of isophthalic acid derivatives with amino alcohols under controlled conditions. One common method involves the use of 5-aminoisophthalic acid as a starting material, which is then reacted with 1,3-dihydroxy-2-(hydroxymethyl)propane in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but different hydroxyl group positions.
5-Nitro-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains a nitro group instead of an amino group.
5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Contains additional iodine atoms.
Uniqueness
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is unique due to its specific arrangement of hydroxyl groups and the presence of an isophthalamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H25N3O8 |
|---|---|
Poids moléculaire |
387.38 g/mol |
Nom IUPAC |
5-amino-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H25N3O8/c17-12-2-10(13(26)18-15(4-20,5-21)6-22)1-11(3-12)14(27)19-16(7-23,8-24)9-25/h1-3,20-25H,4-9,17H2,(H,18,26)(H,19,27) |
Clé InChI |
JMHWMNHYMFRONM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)NC(CO)(CO)CO)N)C(=O)NC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)




![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)


![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
